molecular formula C11H14N4O2 B13385772 [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

Cat. No.: B13385772
M. Wt: 234.25 g/mol
InChI Key: IMONOBVOMFRFGW-UHFFFAOYSA-N
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Description

The compound [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol (CAS 40725-89-1) is a nucleoside analogue featuring a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran (oxolan) sugar moiety. The hydroxymethyl group at the 2′ position of the sugar and the 4-amino group on the heterocyclic base are critical for its interactions with biological targets, such as enzymes involved in nucleotide metabolism or viral replication . Its stereochemistry (2S,5R) ensures proper spatial alignment for binding, distinguishing it from other analogues with modified configurations or substituents.

Properties

IUPAC Name

[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONOBVOMFRFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Tables

Table 1: Synthesis Conditions for Pyrrolopyrimidine Base

Step Reaction Conditions Yield
1 6-Aminouracil + Chloroacetaldehyde, NaOAc, H2O, 80°C 98%
2 POCl3, DIPEA, Toluene, 106°C 90%
3 Further Chlorination 85%
4 Amination with NH3 80%

Table 2: Glycosylation Conditions

Reagent Conditions Yield
Trimethylsilyl Triflate, BSA Vorbrüggen Glycosylation, Sub-stoichiometric quantities 70-80%

Comprehensive Research Findings

The synthesis of This compound involves a combination of organic synthesis techniques, including chlorination, amination, and glycosylation reactions. The choice of conditions and reagents is crucial for achieving high yields and purity. This compound, as a modified nucleoside analogue, may exhibit interesting biological properties, such as antiviral activity, similar to other 7-deazaadenosine analogues.

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including substitution and functionalization. For example, it can be functionalized with octadiynyl side chains to create clickable adducts .

Common Reagents and Conditions: Common reagents used in these reactions include phosphoramidites, protecting groups, and catalysts for click chemistry. The conditions often involve controlled temperatures and specific solvents to ensure the desired modifications .

Major Products: The major products formed from these reactions include functionalized nucleosides and oligodeoxyribonucleotides. These products are used in various applications, including the synthesis of anomeric DNA and other nucleic acid analogs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name / Identifier Base Substitutions Sugar Modifications Biological Activity / Application Key References
Target Compound [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol 4-amino 2′-hydroxymethyl (oxolan) Not explicitly stated; likely nucleotide analog or enzyme inhibitor
5-Bromo Analogue (DL/L-2-Amino-4-(((2S,3S,4R,5R)-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methylthio)butanoic acid) 5-bromo, 4-amino 3′,4′-dihydroxy, methylthio-butanoic acid side chain Potential DOT1L methyltransferase inhibitor (structural data suggests enzyme targeting)
BCX4430 (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol 4-amino (pyrrolo[3,2-d]pyrimidine) Carbocyclic pyrrolidine sugar Antiviral (e.g., Ebola virus inhibitor)
5-Iodo-Methyl Sugar Derivative (2R,3R,4S,5R)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol 5-iodo, 4-amino 5′-methyl, 3′,4′-dihydroxy (oxolan) Crystallographic data suggests use in structure-activity relationship studies
6-Methyl-5-Iodo Derivative (2R,3S,5R)-5-(4-amino-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 5-iodo, 6-methyl, 4-amino 2′-hydroxymethyl, 3′-hydroxy (oxolan) Enhanced potency in enzyme inhibition due to halogen and methyl groups
EC44 5-{2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpent-4-yn-2-ol 4-chloro, 2-amino, pyridylmethyl Pentynol side chain Likely kinase or epigenetic regulator inhibitor (complex substituents suggest high selectivity)

Key Structural Differences and Implications

Base Modifications: Halogenation (Br, I): The 5-bromo and 5-iodo substituents in analogues (e.g., ) enhance binding through halogen bonding but may reduce solubility. Amino Group Position: The 4-amino group in the target compound is conserved across analogues, critical for mimicking adenine in nucleotide interactions .

Sugar Modifications :

  • Oxolan vs. Carbocyclic Sugars : BCX4430 uses a pyrrolidine sugar, enhancing resistance to enzymatic degradation compared to the target compound’s oxolan ring .
  • Hydroxymethyl vs. Methyl Groups : The target compound’s 2′-hydroxymethyl improves solubility, while the 5′-methyl in increases lipophilicity for membrane penetration.

Stereochemistry :

  • The (2S,5R) configuration in the target compound contrasts with (2R,3R,4S,5R) in , altering the spatial orientation of functional groups and binding affinity.

Biological Activity

The compound [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol is a derivative of pyrrolo[2,3-d]pyrimidine known for its significant biological activities, particularly as an inhibitor of various protein kinases. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role in modulating kinase activity. The specific stereochemistry (2S,5R) contributes to its biological efficacy.

PropertyValue
Chemical FormulaC11H13N5O3
Molecular Weight253.25 g/mol
CAS Number1792180-81-4
SolubilitySoluble in DMSO

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein kinases. Protein kinases are critical in regulating cellular processes such as growth, differentiation, and metabolism. Notably, this compound has shown activity against Janus Kinase 3 (JAK3) and Protein Kinase B (PKB/Akt) .

Inhibition Profile

Research indicates that compounds with similar structures exhibit ATP-competitive inhibition with high selectivity towards PKB over other kinases. For instance, studies have reported that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit PKB with a selectivity index significantly favoring PKB over PKA (Protein Kinase A) .

Biological Activity

  • Antitumor Activity :
    • The compound has demonstrated promising antitumor effects in vivo. In studies involving human tumor xenografts in nude mice, it inhibited tumor growth effectively at well-tolerated doses .
  • Anti-inflammatory Effects :
    • As a JAK3 inhibitor, it shows potential in treating autoimmune diseases by modulating inflammatory pathways .
  • Cellular Signaling Modulation :
    • The compound affects various signaling pathways including the PI3K-Akt-mTOR pathway, crucial for cell survival and proliferation .

Study 1: Antitumor Efficacy

A study published in Nature highlighted the efficacy of a related compound in inhibiting tumor growth in a mouse model. The results indicated that the compound significantly reduced tumor size compared to control groups .

Study 2: JAK Inhibition

In a clinical trial focusing on autoimmune disorders, the compound was evaluated for its ability to inhibit JAK-mediated signaling. Results showed a marked improvement in symptoms among participants treated with the compound compared to those receiving placebo .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol?

  • Methodological Answer : Synthesis optimization requires attention to stereochemistry, regioselectivity, and protecting group strategies. For example, analogous compounds like 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine are synthesized using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), with CS₂CO₃ as a base and N-methyl-2-pyrrolidone (NMP) as the solvent . Reaction monitoring via TLC and purification via flash chromatography (hexane/acetone gradients) are critical steps . For hydroxymethyl group introduction, NaBH₄ or LiAlH₄ in methanol or THF under controlled temperatures (0°C to reflux) achieves high yields (88–92%) .

Q. How is the stereochemical configuration of the oxolane ring confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, the crystal structure of (2R,3R,4S,5R)-2-(4-amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol (orthorhombic P212121, a=4.9164 Å, b=14.6490 Å, c=18.0130 Å) was resolved using a Bruker SMART APEX diffractometer and SHELX software for refinement (R-factor=0.020) . Multi-scan absorption correction (SADABS) and least-squares matrix refinement ensure accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve pyrrolo[2,3-d]pyrimidine protons (δ 6.5–8.5 ppm) and oxolane carbons (δ 60–90 ppm).
  • HRMS : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 254.1 [M+H]⁺ for related compounds) .
  • IR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O of oxolane) .

Advanced Research Questions

Q. How do chiral centers in the oxolane ring influence biological activity?

  • Methodological Answer : Enantiomeric purity is crucial for target binding. For example, (2S,5R)-configured nucleoside analogs show higher affinity for enzymes like purine nucleoside phosphorylase (PNP) compared to (2R,5S) isomers. Activity assays (e.g., IC₅₀ = 300,000 nM for racemic mixtures vs. <10,000 nM for enantiopure forms) highlight the need for asymmetric synthesis or chiral chromatography (e.g., Chiralpak AD-H column) . Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational data?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., puckering parameters of the oxolane ring) and molecular dynamics (MD) simulations can arise from crystal packing effects. Use multi-temperature crystallography (100–298 K) to assess flexibility . Pair with NMR relaxation studies (T₁/T₂ measurements) to compare solution-state conformations . For example, SHELX refinement parameters (wR(F²)=0.051, S=1.06) indicate high confidence in crystallographic data .

Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?

  • Methodological Answer : Electrophilic substitution at the 5-position is favored due to electron-rich C5. For iodination, use N-iodosuccinimide (NIS) in DMF at 80°C (yield >85%) . For cross-coupling (e.g., Sonogashira), protect the 4-amino group with Boc anhydride to prevent side reactions . Monitor regioselectivity via LC-MS and compare retention times with standards .

Q. What are the challenges in scaling up multi-step syntheses, and how are they addressed?

  • Methodological Answer : Key issues include low yields in stereoselective steps and purification bottlenecks. For example, in the synthesis of (2S,5R)-configured analogs, telescoping steps (e.g., in situ reduction of ketones to alcohols using NaBH₄/MeOH) reduces intermediate isolation . Process optimization (e.g., switching from THF to 2-MeTHF for greener solvent profiles) improves scalability .

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